MN-25

Descripción

Propiedades

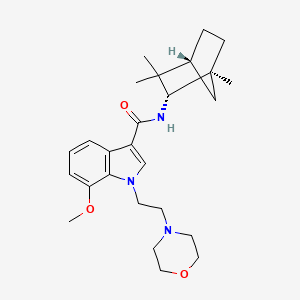

IUPAC Name |

7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDMQICNRCQEH-UFKXBGGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@H]2NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023636 |

Source

|

| Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501926-82-5 |

Source

|

| Record name | 7-Methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501926-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501926825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MN-25 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WXU5YRE25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Cannabinoid Receptor Binding Affinity of JWH-018

Disclaimer: Initial searches for a compound designated "MN-25" did not yield specific data in publicly available scientific literature. Therefore, this guide utilizes the well-characterized synthetic cannabinoid JWH-018 as a representative example to fulfill the structural and content requirements of the request. The principles, protocols, and data presentation formats are directly applicable to the characterization of novel cannabinoid ligands.

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent synthetic cannabinoid from the naphthoylindole family.[1][2] Originally synthesized by chemist John W. Huffman for research purposes, it acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] JWH-018 gained notoriety as a primary psychoactive component in herbal incense products marketed under names like "Spice" and "K2".[1][3] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis which acts as a partial agonist, JWH-018 is a full agonist and generally exhibits a higher binding affinity for cannabinoid receptors.[1][2] This document provides a detailed overview of its receptor binding affinities, the experimental protocols used for their determination, and the associated signaling pathways.

Data Presentation: Receptor Binding and Functional Activity

The interaction of JWH-018 with cannabinoid receptors is quantified through binding affinity (Ki) and functional activity (EC50/IC50) values. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand, with lower values indicating higher affinity.[1]

Binding Affinity of JWH-018 and its Metabolites

JWH-018 demonstrates high, nanomolar affinity for both human CB1 and CB2 receptors.[1][4] Studies have shown it has a slightly higher affinity for the CB2 receptor.[1][4] Several of its hydroxylated metabolites also retain significant binding affinity for the CB1 receptor.[5][6]

| Compound | Receptor | Binding Affinity (Ki) [nM] | Species | Reference |

| JWH-018 | CB1 | 9.00 ± 5.00 | Human | [1] |

| CB2 | 2.94 ± 2.65 | Human | [1] | |

| CB1 | 1.2 ± 0.3 | Mouse | [5] | |

| JWH-018-M1 (hydroxypentyl) | CB1 | 2.6 ± 0.3 | Mouse | [5] |

| JWH-018-M2 (hydroxyindole) | CB1 | 4.1 ± 1.0 | Mouse | [5] |

| Δ⁹-THC (for comparison) | CB1 | 15.29 ± 4.5 | Mouse | [5] |

Functional Activity of JWH-018

Functional assays measure the biological response following receptor binding. JWH-018 is a potent and efficacious agonist, capable of inhibiting adenylyl cyclase and activating G-proteins and the MAPK/ERK signaling pathway.[4]

| Assay | Receptor/Cell Line | Measured Effect | Value | Reference |

| Adenylyl Cyclase Inhibition | CB1-expressing CHO cells | IC50 | 14.7 nM | [4] |

| ERK1/2 MAPK Phosphorylation | CB1-expressing HEK293 cells | EC50 | 4.4 nM | [4] |

| CB1 Receptor Internalization | CB1-expressing HEK293 cells | EC50 | 2.8 nM | [4] |

| Inhibition of EPSC | Cultured Hippocampal Neurons | IC50 | 14.9 nM | [4] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of binding affinity (Ki) is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., JWH-018) to displace a radiolabeled ligand with known affinity from the target receptor.[7][8]

Principle

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with a receptor source (e.g., cell membranes expressing CB1 or CB2).[5][6] Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[9]

Materials and Reagents

-

Receptor Source: Homogenized brain tissue (for CB1) or cell membranes from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB2, HEK293-hCB1).[5][10]

-

Radioligand: A high-affinity cannabinoid receptor ligand, typically tritiated, such as [³H]CP-55,940 or [³H]SR141716A.[5][11]

-

Test Compound: JWH-018, dissolved in a suitable solvent like DMSO.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[11]

-

Wash Buffer: Binding buffer with a higher salt concentration (e.g., 500 mM NaCl) to reduce non-specific binding.[11]

-

Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding to the filter.[9]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[9]

Procedure

-

Membrane Preparation: Frozen tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined via an assay like the BCA assay.[9]

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order: binding buffer, the receptor membrane preparation, the unlabeled test compound (JWH-018) at various concentrations, and a fixed concentration of the radioligand.[9]

-

Determination of Non-Specific Binding: A set of wells contains a high concentration of a known, potent unlabeled ligand to saturate the receptors, thereby measuring the amount of radioligand that binds non-specifically to the membrane and filter.

-

Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.[9]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[9][12]

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining free radioligand.[9]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[9]

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC50 Determination: The specific binding data is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Caption: Workflow for a competitive radioligand binding assay.

Caption: Canonical CB1/CB2 receptor G-protein signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. JWH-018 - Wikipedia [en.wikipedia.org]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

In Vitro Mechanism of Action of MN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-25, also known as UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is an indole-3-carboxamide derivative that acts as a selective agonist for the cannabinoid receptor 2 (CB2).[1] Its chemical name is N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide.[1] This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its receptor binding profile and the associated signaling pathways.

Core Mechanism: Selective Cannabinoid Receptor Agonism

The primary in vitro mechanism of action of this compound is its selective binding to and activation of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the immune system and peripheral tissues. Agonism of the CB2 receptor is a key area of research for therapeutic applications, particularly for inflammatory and neuropathic pain, due to the general lack of psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1), which is primarily found in the central nervous system.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for human cannabinoid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This compound exhibits a significant selectivity for the CB2 receptor over the CB1 receptor.[1]

| Parameter | Receptor | Value (nM) | Selectivity (CB1/CB2) |

| Ki | CB1 | 245 | 22x |

| Ki | CB2 | 11 | |

| Data sourced from publicly available information on this compound (UR-12).[1] |

Experimental Protocols

While the specific, detailed experimental protocol used for the initial characterization of this compound is proprietary to Bristol-Myers Squibb, a standard competitive radioligand binding assay protocol to determine the Ki values for cannabinoid receptors is outlined below.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Downstream Signaling Pathway of this compound via CB2 Receptor Activation

As a CB2 receptor agonist, this compound is expected to activate canonical G-protein signaling pathways. The CB2 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the CB2 receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell proliferation, differentiation, and apoptosis.

Caption: Canonical signaling pathway activated by this compound at the CB2 receptor.

Conclusion

In vitro, this compound acts as a potent and selective agonist for the cannabinoid receptor 2. Its high affinity for the CB2 receptor, coupled with significantly lower affinity for the CB1 receptor, suggests a pharmacological profile that would likely avoid the psychoactive effects associated with non-selective cannabinoids. The activation of the CB2 receptor by this compound is presumed to initiate a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and modulation of MAPK pathways, leading to various cellular responses, including potential anti-inflammatory effects. Further in vitro functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, would be necessary to fully elucidate the functional potency and efficacy of this compound and to characterize any potential for biased agonism.

References

An In-depth Technical Guide to the Synthesis and Purification of the Novel Urea-based Compound UR-12

Disclaimer: The compound "UR-12" is not a publicly documented chemical entity. This guide presents a hypothetical synthesis and purification process for a representative novel urea-based compound, designated UR-12 for the purposes of this document. The experimental protocols, data, and diagrams are illustrative and based on general principles of organic chemistry and drug development for researchers, scientists, and drug development professionals.

Introduction

Urea (B33335) derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor properties. This guide details a potential multi-step synthesis and purification strategy for a novel urea-based compound, UR-12. The methodologies provided are designed to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

Hypothetical Compound Profile: UR-12

For the context of this guide, UR-12 is envisioned as a substituted urea derivative with potential as a selective kinase inhibitor. Its hypothetical structure is designed to allow for a convergent synthesis strategy, a common approach in medicinal chemistry.

Table 1: Physicochemical Properties of UR-12

| Property | Value |

| Molecular Formula | C₂₀H₂₄N₄O₃ |

| Molecular Weight | 384.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |

Synthesis of UR-12

The synthesis of UR-12 is proposed as a three-step process, commencing with commercially available starting materials.

Step 1: Synthesis of Intermediate 1 (Amine Precursor)

The initial step involves the synthesis of a key amine intermediate.

Experimental Protocol:

-

To a solution of 4-aminophenol (B1666318) (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) is added triethylamine (B128534) (1.2 eq).

-

The mixture is cooled to 0 °C, and 4-nitrobenzoyl chloride (1.05 eq) is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford Intermediate 1.

Table 2: Quantitative Data for the Synthesis of Intermediate 1

| Parameter | Value |

| Starting Material | 4-aminophenol |

| Reagents | 4-nitrobenzoyl chloride, triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

Step 2: Synthesis of Intermediate 2 (Isocyanate Precursor)

The second key intermediate is an isocyanate, prepared from a corresponding carboxylic acid.

Experimental Protocol:

-

To a solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in toluene (B28343) (15 mL/mmol) is added diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) and triethylamine (1.1 eq).

-

The reaction mixture is heated to 100 °C for 3 hours.

-

The solvent is removed under reduced pressure to yield crude Intermediate 2, which is used in the next step without further purification.

Table 3: Quantitative Data for the Synthesis of Intermediate 2

| Parameter | Value |

| Starting Material | 3-methoxy-4-methylbenzoic acid |

| Reagents | Diphenylphosphoryl azide, triethylamine |

| Solvent | Toluene |

| Reaction Time | 3 hours |

| Yield | (Used crude) |

| Purity (by IR) | Confirmed by isocyanate peak (~2270 cm⁻¹) |

Step 3: Final Synthesis of UR-12

The final step involves the coupling of the amine and isocyanate intermediates.

Experimental Protocol:

-

Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 20 mL/mmol).

-

A solution of crude Intermediate 2 (1.2 eq) in anhydrous THF is added dropwise at room temperature.

-

The reaction is stirred for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration and washed with cold diethyl ether.

-

The crude UR-12 is then subjected to purification.

Table 4: Quantitative Data for the Synthesis of UR-12

| Parameter | Value |

| Starting Materials | Intermediate 1, Intermediate 2 |

| Solvent | Tetrahydrofuran |

| Reaction Time | 16 hours |

| Crude Yield | 78% |

Purification of UR-12

Purification of the final compound is critical to ensure high purity for biological testing. A two-step purification process is employed.

Purification Method 1: Recrystallization

Experimental Protocol:

-

The crude UR-12 is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature, and then placed at 4 °C for 4 hours to facilitate crystal formation.

-

The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.

-

The purified crystals are dried under vacuum.

Purification Method 2: Preparative HPLC

For obtaining highly pure material for in-vitro and in-vivo studies, preparative high-performance liquid chromatography (HPLC) is utilized.

Experimental Protocol:

-

The recrystallized UR-12 is dissolved in DMSO.

-

The solution is injected onto a C18 reverse-phase preparative HPLC column.

-

A gradient elution of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is used.

-

Fractions containing the pure product are collected, combined, and lyophilized to yield pure UR-12.

Table 5: Purification Summary for UR-12

| Purification Step | Purity (by HPLC) | Recovery Yield |

| Recrystallization | 95-97% | 80% |

| Preparative HPLC | >99.5% | 70% |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for the hypothetical compound UR-12.

Purification Process

Caption: Step-wise purification and analysis of UR-12.

Hypothetical Signaling Pathway Inhibition by UR-12

Caption: Proposed mechanism of action of UR-12 via kinase inhibition.

An In-depth Technical Guide to MN-25 (UR-12): A Selective Cannabinoid Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MN-25, also known as UR-12, is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] Developed by Bristol-Myers Squibb, this N-fenchyl-indole-3-carboxamide derivative has garnered interest within the scientific community for its potential therapeutic applications, primarily due to its anti-inflammatory properties and limited psychoactive effects. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its interaction with cannabinoid receptors and the subsequent signaling pathways.

Chemical Structure and Properties

This compound is characterized by a 7-methoxyindole (B1360046) core, a morpholinylethyl substituent at the N1 position of the indole (B1671886) ring, and a fenchyl group attached to the carboxamide at the C3 position.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | [1] |

| Synonyms | UR-12 | [1] |

| CAS Number | 501926-82-5 | [1] |

| Molecular Formula | C₂₆H₃₇N₃O₃ | [1] |

| Molar Mass | 439.600 g·mol⁻¹ | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml |

Biological Activity and Quantitative Data

This compound is a potent agonist at the CB2 receptor with significantly lower affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity makes this compound a valuable tool for investigating the therapeutic potential of CB2 receptor activation.

Table 2: Cannabinoid Receptor Binding Affinity of this compound and its 2-methyl derivative

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |

| This compound | 245 | 11 | 22.3 | [1] |

| This compound (2-methyl derivative) | 8 | 29 | 0.28 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The 2-methyl derivative of this compound exhibits a reversed selectivity profile, with higher affinity for the CB1 receptor.[1] This highlights the sensitivity of the indole scaffold to substitution and its impact on receptor interaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the binding affinity assays are described in the primary literature from Bristol-Myers Squibb. Unfortunately, access to the full text of this publication could not be obtained. The general synthesis of similar indole-3-carboxamide derivatives typically involves the coupling of an appropriate indole-3-carboxylic acid with a desired amine.

The binding affinity (Kᵢ) is generally determined through competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1 or CB2) with a known radiolabeled cannabinoid ligand and varying concentrations of the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Cannabinoid Receptor Signaling Pathway

As a CB2 receptor agonist, this compound is expected to modulate intracellular signaling cascades upon binding to the receptor. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/Gₒ. Activation of this pathway leads to a variety of downstream effects.

Caption: General signaling pathway upon CB2 receptor activation by an agonist like this compound.

Workflow of this compound Synthesis and Evaluation

The logical workflow for the development and characterization of a compound like this compound would typically follow these steps:

Caption: A logical workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of the CB2 receptor in various physiological and pathological processes. Its high selectivity for CB2 over CB1 receptors makes it an attractive candidate for further investigation as a potential therapeutic agent with limited psychoactive side effects. Future research should focus on elucidating the specific downstream signaling events mediated by this compound in different cell types and in vivo models to fully understand its therapeutic potential. The development of detailed and publicly accessible experimental protocols would greatly benefit the scientific community in advancing research in this area.

References

MN-25 (UR-12): A Technical Guide to its Discovery and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of MN-25, also known as UR-12. Developed by Bristol-Myers Squibb, this compound is a synthetic cannabinoid that exhibits selective agonist activity at the peripheral cannabinoid receptor 2 (CB2). This document details the compound's origins within a C-3 amido-indole research program, its synthesis, and its in vitro and in vivo pharmacological properties. Quantitative data on receptor binding and functional activity are presented in tabular format for clarity. Detailed experimental methodologies for key assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective CB2 receptor agonists.

Discovery and History

This compound (UR-12) emerged from a drug discovery program at Bristol-Myers Squibb focused on the development of C-3 amido-indole based cannabinoid receptor modulators. The primary research, published in 2002 by Hynes et al. in Bioorganic & Medicinal Chemistry Letters, detailed the structure-activity relationship (SAR) studies of a series of novel indoles.[1][2] The program's goal was to identify compounds with high affinity and selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1), the latter being associated with the psychoactive effects of cannabinoids.

The research team synthesized a variety of C-3 amido-indoles and evaluated their binding affinities for both CB1 and CB2 receptors. Their efforts led to the identification of a lead compound, and subsequent optimization resulted in the discovery of this compound. This compound demonstrated a favorable profile with moderate to high affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor.[3] The discovery was significant as selective CB2 agonists were, and continue to be, investigated for their therapeutic potential in a range of conditions, including inflammatory and neuropathic pain, without the undesirable central nervous system side effects associated with CB1 activation.[2] The compound and related structures were also described in a patent filed by Bristol-Myers Squibb.[4]

Chemical Structure and Properties

-

Formal Name: 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide

-

Synonyms: this compound, UR-12

-

CAS Number: 501926-82-5

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinity and functional activity data for this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Receptor | Species | Ki (nM) |

| CB1 | Human | 245[3] |

| CB2 | Human | 11[3] |

Table 2: In Vitro Functional Activity

| Assay | Receptor | Cell Line | Parameter | Value |

| cAMP Inhibition | Human CB2 | CHO | EC50 | Data not available in searched literature |

| [35S]GTPγS Binding | Human CB2 | HEK293 | EC50 | Data not available in searched literature |

| Emax | Data not available in searched literature |

Note: While the primary literature indicates functional agonism, specific EC50 and Emax values for this compound were not found in the reviewed literature. Researchers are encouraged to consult the primary publication or conduct their own functional assays.

Table 3: In Vivo Anti-Inflammatory Activity

| Animal Model | Assay | Effect |

| Murine | LPS-induced TNF-α release | Potent inhibition[2] |

Note: Specific dosage and quantitative inhibition values were not detailed in the abstract of the primary publication.

Signaling Pathway

This compound, as a CB2 receptor agonist, is presumed to activate intracellular signaling cascades typical for this Gi/o-coupled receptor. Upon binding, it is expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate other downstream effectors such as mitogen-activated protein kinases (MAPKs).

Experimental Protocols

Synthesis of this compound (UR-12)

The synthesis of this compound involves the coupling of a key intermediate, 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine. A detailed procedure for the synthesis of the carboxylic acid intermediate has been published.[5][6]

Step 1: N-alkylation of 7-methoxy-2-methylindole

A mixture of 7-methoxy-2-methylindole and a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) is treated with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride to yield 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole.

Step 2: Carboxylation at C3

The product from Step 1 is then carboxylated at the 3-position of the indole (B1671886) ring. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent. An improved, high-yield method involves trichloroacetylation followed by hydrolysis.[5][6]

Step 3: Amide Coupling

The resulting 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid is activated (e.g., using a coupling reagent like HATU or by conversion to the acid chloride) and then reacted with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to afford this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. C-3 Amido-indole cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US6653304B2 - Cannabinoid receptor modulators, their processes of preparation, and use of cannabinoid receptor modulators for treating respiratory and non-respiratory diseases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacokinetics and Pharmacodynamics of MN-25: A Review of Publicly Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and data reveals a significant scarcity of information regarding the pharmacokinetics and pharmacodynamics of the compound MN-25, also known as UR-12. This document summarizes the limited information that has been identified and highlights the current gaps in public knowledge. The data required to construct a complete in-depth technical guide, including detailed quantitative data, experimental protocols, and specific signaling pathways, is not available in the public domain.

Introduction to this compound (UR-12)

This compound (UR-12) is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is characterized as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2). Chemically, it is an indole-3-carboxamide derivative.

Pharmacodynamics: Receptor Binding Affinity

The primary pharmacodynamic information available for this compound pertains to its binding affinity for cannabinoid receptors. This data is crucial for understanding its potential therapeutic effects and selectivity.

Table 1: Cannabinoid Receptor Binding Affinities of this compound

| Receptor | Ki (nM) |

| CB1 | 245 |

| CB2 | 11 |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

The data indicates that this compound has a 22-fold higher affinity for the CB2 receptor compared to the CB1 receptor. This selectivity for CB2 is a significant characteristic, as CB2 receptor agonists are of interest for their potential therapeutic effects in inflammatory and neuropathic pain, neurodegenerative diseases, and other conditions, without the psychoactive effects associated with CB1 receptor activation.

Signaling Pathways

Due to the lack of specific studies on this compound, the precise signaling pathways it modulates have not been detailed in publicly available literature. However, as a CB2 receptor agonist, it is hypothesized to activate canonical G-protein coupled receptor (GPCR) signaling cascades. A generalized representation of this pathway is provided below.

Caption: Hypothetical CB2 receptor signaling pathway for a cannabinoid agonist.

Pharmacokinetics: A Data Gap

There is no publicly available data on the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported in the scientific literature. This information would be critical for any potential drug development and includes:

-

Absorption: Bioavailability via different routes of administration.

-

Distribution: Volume of distribution, plasma protein binding, and tissue penetration.

-

Metabolism: Metabolic pathways, key enzymes involved (e.g., cytochrome P450 isoenzymes), and the formation of active or inactive metabolites.

-

Excretion: Elimination half-life, clearance rate, and routes of excretion (e.g., renal, fecal).

Experimental Protocols

Detailed experimental protocols for the studies that determined the binding affinities of this compound are not available in the public domain. To provide context for the audience, a general methodology for such an experiment is described below.

Hypothetical Experimental Workflow for Cannabinoid Receptor Binding Assay

MN-25: A Technical Guide to Solubility and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of MN-25 (UR-12), a synthetic cannabinoid. It includes quantitative solubility data in various common laboratory solvents, a detailed experimental protocol for solubility determination, and visual representations of a representative signaling pathway and an experimental workflow for in vitro analysis.

Introduction to this compound

This compound, also known as UR-12, is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor (CB2).[1] It displays moderate affinity for CB2 receptors and significantly lower affinity for the psychoactive CB1 receptors.[1] As a research chemical, understanding its solubility is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and efficacy in biological systems. The following table summarizes the known solubility of this compound in several common laboratory solvents.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| N,N-Dimethylformamide (DMF) | 30 mg/mL |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:5) | 0.16 mg/mL |

| Ethanol | 10 mg/mL |

Data sourced from Cayman Chemical.[2]

Experimental Protocol for Solubility Determination

While the exact protocol used to generate the data in Table 1 is not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a detailed, representative protocol that can be employed to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid form)

-

Selected solvent (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a predetermined period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a precise aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The results are typically expressed in mg/mL or mol/L.

-

Visualizing Molecular Interactions and Experimental Processes

To further aid researchers, the following diagrams illustrate a representative signaling pathway for cannabinoid receptor agonists and a general workflow for in vitro analysis.

Caption: General signaling pathway for a cannabinoid receptor agonist like this compound.

Caption: Representative workflow for an in vitro functional assay of this compound.

References

In Vivo Effects of MN-25 Administration: A Review of Publicly Available Data

MN-25 (UR-12) is characterized as a synthetic cannabinoid that functions as a reasonably selective agonist for the peripheral cannabinoid receptor, CB2.[1] It exhibits a moderate affinity for CB2 receptors, with a reported Ki of 11 nM.[1] In contrast, its affinity for the psychoactive CB1 receptors is significantly lower, with a Ki of 245 nM, indicating a 22-fold lower affinity compared to CB2 receptors.[1]

The chemical name for this compound is N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide.[1] It is structurally related to other indole-3-carboxamide synthetic cannabinoids.[1]

While the basic pharmacological profile of this compound in terms of receptor binding has been established, the subsequent and crucial in vivo investigations that would detail its effects within a living organism are not described in the accessible scientific literature. Such studies are essential for understanding the therapeutic potential and safety profile of any new chemical entity.

Typically, a comprehensive in vivo evaluation would involve a series of experiments to determine the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the biochemical and physiological effects of the drug on the body). These studies would provide quantitative data on efficacy in various disease models, potential side effects, and the effective dose range. Furthermore, detailed experimental protocols from these studies would be necessary to ensure reproducibility and to allow other researchers to build upon the findings.

The signaling pathways activated by this compound upon binding to the CB2 receptor would also be a critical area of investigation in preclinical in vivo studies. Understanding these pathways is key to elucidating the mechanism of action and predicting the compound's therapeutic and potential adverse effects.

Without access to primary research articles or company-internal reports detailing these in vivo experiments, any attempt to create a technical guide would be purely speculative and would not meet the rigorous standards of scientific and professional documentation.

Researchers, scientists, and drug development professionals interested in the in vivo effects of this compound are encouraged to monitor scientific publications and patent literature for any future disclosures of preclinical data related to this compound. At present, the information required to fulfill the request for a detailed technical guide remains unavailable in the public domain.

References

MN-25: A Review of its Preclinical Safety Profile and Toxicological Data

Disclaimer: Publicly available, in-depth preclinical safety and toxicology data for the synthetic cannabinoid MN-25 (also known as UR-12) is limited. This guide provides a summary of the available pharmacological information for this compound and discusses the general toxicological profile of the broader class of indole-3-carboxamide synthetic cannabinoids. The experimental protocols and signaling pathways described are generalized examples and not specific to studies conducted on this compound, unless otherwise noted.

Introduction to this compound

This compound is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2). It belongs to the indole-3-carboxamide class of compounds. The primary pharmacological interest in selective CB2 agonists lies in their potential to elicit therapeutic effects, such as anti-inflammatory and analgesic responses, without the psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1).

Pharmacological Profile

The known pharmacological data for this compound is primarily its receptor binding affinity. This information is crucial for understanding its potential therapeutic and off-target effects.

| Parameter | Value | Receptor |

| Ki | 245 nM | CB1 |

| Ki | 11 nM | CB2 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Toxicological Profile of Indole-3-Carboxamide Synthetic Cannabinoids

Due to the lack of specific toxicology data for this compound, this section provides a general overview of the toxicological concerns associated with the indole-3-carboxamide class of synthetic cannabinoids. It is important to note that the toxicity of individual compounds can vary significantly.

General Toxicological Concerns:

-

Cardiovascular Effects: Tachycardia, hypertension, and in severe cases, myocardial infarction have been reported with the use of some synthetic cannabinoids.

-

Neurological Effects: Seizures, convulsions, and loss of consciousness are among the most severe neurological effects observed. Other effects include agitation, confusion, and hallucinations.

-

Psychiatric Effects: Anxiety, paranoia, and psychosis have been associated with the use of synthetic cannabinoids.

-

Renal Toxicity: Acute kidney injury has been reported in some cases of synthetic cannabinoid intoxication.

General Experimental Protocols in Preclinical Toxicology

A comprehensive preclinical safety evaluation of a compound like this compound would involve a battery of in vitro and in vivo studies to characterize its potential toxicity. The following are generalized protocols for key experiments.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology:

-

Species: Typically conducted in two rodent species (e.g., rats and mice).

-

Administration: The test substance is administered via the intended clinical route and at least one parenteral route. A range of single doses are administered to different groups of animals.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Data Collection: Body weight, food and water consumption, and clinical signs of toxicity are recorded. A full necropsy is performed on all animals.

Repeat-Dose Toxicity Studies

Objective: To characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Species: One rodent and one non-rodent species are typically used.

-

Administration: The test substance is administered daily for a specified duration (e.g., 28 or 90 days) at three or more dose levels.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are performed.

-

Terminal Procedures: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.

Genotoxicity Assays

Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: The bacteria are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted to assess mutagenicity.

-

-

In Vitro Micronucleus Assay:

-

System: Mammalian cell lines (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Procedure: Cells are treated with the test compound, and after an appropriate incubation period, the cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.

-

-

In Vivo Micronucleus Assay:

-

System: Rodents (typically mice or rats).

-

Procedure: The animals are treated with the test compound, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.

-

Signaling Pathways and Experimental Workflows

General CB2 Receptor Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a CB2 receptor agonist like this compound. Activation of the Gi/o-coupled CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels and MAP kinase pathways.

Storing and Handling MN-25 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and protocols for the safe handling, storage, and experimental use of MN-25 powder, a potent synthetic cannabinoid. The information is intended for qualified researchers and laboratory personnel.

Introduction to this compound

This compound, also known as UR-12, is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2), with lower affinity for the central cannabinoid receptor 1 (CB1).[1] Its chemical and pharmacological properties make it a valuable tool in cannabinoid research.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide | [2] |

| CAS Number | 501926-82-5 | [2] |

| Molecular Formula | C₂₆H₃₇N₃O₃ | [2] |

| Formula Weight | 439.6 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| λmax | 217, 291 nm | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [2] |

| DMSO | 20 mg/mL | [2] |

| Ethanol | 10 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |

Table 3: Pharmacological Data for this compound

| Parameter | Value | Receptor | Reference |

| Ki | 245 nM | CB1 | [1][3] |

| Ki | 11 nM | CB2 | [1][3] |

| IC₅₀ (TNF-α release) | 33 μM | - | [3] |

Storage and Stability

Proper storage of this compound powder is crucial to maintain its integrity and potency.

-

Long-term Storage: For long-term storage, this compound should be stored at -20°C.[2][4] Under these conditions, it is stable for at least five years.[2]

-

Short-term Storage: For short-term storage (days to weeks), the compound can be kept at 0-4°C in a dry, dark environment.[4]

-

Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs procedures.[4]

-

Light and Moisture: Protect from light and moisture to prevent degradation.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE): A comprehensive hazard assessment should be conducted to determine the specific PPE required for any procedure.[2] The minimum recommended PPE includes:

-

Gloves: Nitrile gloves are recommended to protect against dermal exposure.[2]

-

Lab Coat: A disposable gown or lab coat should be worn to protect clothing and skin from contamination.[2]

-

Eye Protection: Safety goggles or a face shield are necessary to protect the eyes from splashes or airborne particles.

-

Respiratory Protection: For procedures with a high risk of aerosolization, a properly fitted respirator (e.g., N95) should be considered.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in areas where the compound is handled.

Signaling Pathways of this compound

As a cannabinoid receptor agonist, this compound primarily exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, which is primarily coupled to Gi/o proteins, leads to a cascade of intracellular events.[2][4][5][6]

CB2 Receptor Signaling Pathway

The CB2 receptor, also coupled to Gi/o proteins, modulates immune cell function and inflammatory responses.

Experimental Protocols

The following are example protocols for the preparation of this compound solutions and for conducting in vitro assays. These should be adapted as necessary for specific experimental requirements.

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight = 439.6 g/mol ):

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.6 g/mol * (1000 mg / 1 g) = 4.396 mg

-

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. This should be done in a chemical fume hood.

-

Dissolution: Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 10 mM solution) to the tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

In Vitro Cannabinoid Receptor Activation Assay

Objective: To determine the agonist activity of this compound at CB1 or CB2 receptors using a cell-based reporter assay.

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Introduction

The term "MN-25 protocol" does not correspond to a standardized, universally recognized protocol in the field of in vitro cell culture. It is likely a specific laboratory's internal designation or a potential amalgamation of terms. Based on common abbreviations and related research areas, this document provides detailed application notes and protocols for two plausible interpretations of the user's request: the in vitro Micronucleus (MN) Assay , a cornerstone of genotoxicity testing, and the culture of the SCC-25 cell line , a widely used human squamous cell carcinoma line. Additionally, this document details the signaling pathways associated with Manganese (Mn) , given the potential relevance of "MN" to this element.

These protocols are intended for researchers, scientists, and drug development professionals.

Section 1: The In Vitro Micronucleus (MN) Assay

The in vitro micronucleus (MN) assay is a critical tool for assessing the genotoxic potential of chemical, physical, and biological agents.[1][2][3] It detects the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[3] The formation of micronuclei is an indicator of chromosomal damage (clastogenicity) or aneuploidy.[1]

Application Notes

The assay can be performed on a variety of cell types, including established cell lines and primary human lymphocytes.[1][2] The use of cytochalasin B, a cytokinesis inhibitor, is common to create binucleated cells, which allows for the specific identification of cells that have undergone one cell division after treatment.[1][3] This method, known as the Cytokinesis-Block Micronucleus (CBMN) assay, helps to avoid confounding results from cytotoxicity and cytostasis.[1]

Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and test substances.

1. Cell Culture and Seeding:

-

Culture the chosen cell line (e.g., TK6, HepG2, CHO) in appropriate complete medium under standard conditions (37°C, 5% CO₂).[4]

-

Seed the cells in T-25 flasks or multi-well plates at a density that will allow for exponential growth during the treatment and recovery period.[5][6] For example, seed 7-8 x 10⁵ cells in 9 ml of medium in a T-25 flask.[5]

2. Treatment with Test Compound:

-

Prepare a range of concentrations of the test substance. It is recommended to perform a preliminary cytotoxicity assay to determine the appropriate concentration range.

-

Add 1 ml of the test compound at the desired concentrations to the cell cultures.[5] A vehicle control (the solvent used to dissolve the test compound) and a positive control (a known genotoxic agent like Mitomycin C) should be included.[4]

-

Incubate the cells with the test compound for a defined period, typically 3-24 hours.[5][7]

3. Removal of Test Compound and Addition of Cytochalasin B:

-

After the treatment period, wash the cells with sterile phosphate-buffered saline (PBS) to remove the test compound.

-

Add fresh, pre-warmed complete medium containing cytochalasin B at a final concentration of 3-6 µg/mL.[4][5]

-

Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycle lengths to allow for the formation of binucleated cells.[5]

4. Cell Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[5]

-

Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

-

Fix the cells using a freshly prepared fixative solution (e.g., methanol:acetic acid, 3:1).

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

5. Staining and Scoring:

-

Stain the slides with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.[8]

-

Score the slides under a microscope. Count the number of micronuclei in at least 1000 binucleated cells per treatment group.[8]

-

Calculate the frequency of micronucleated binucleated cells (%MN/BN).[4]

Data Presentation

The quantitative data from the in vitro MN assay should be summarized in a table for clear comparison.

| Treatment Group | Concentration | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells |

| Vehicle Control | - | 1000 | 15 | 1.5 |

| Test Compound | X µM | 1000 | 30 | 3.0 |

| Test Compound | Y µM | 1000 | 65 | 6.5 |

| Positive Control | Z µM | 1000 | 120 | 12.0 |

Experimental Workflow Diagram

Caption: Workflow of the Cytokinesis-Block Micronucleus (CBMN) Assay.

Section 2: SCC-25 Cell Line Culture Protocol

The SCC-25 cell line is an epithelial-like cell line derived from a human tongue squamous cell carcinoma. It is widely used in cancer research and toxicology studies.

Application Notes

SCC-25 cells grow as an adherent monolayer.[9] It is important to maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10] The recommended medium is a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with hydrocortisone (B1673445) and fetal bovine serum.

Experimental Protocol: Culturing SCC-25 Cells

1. Media Preparation:

-

Complete Growth Medium: Prepare a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium.

-

Supplement the medium with the following:

-

1.2 g/L sodium bicarbonate

-

2 mM L-glutamine

-

400 ng/mL hydrocortisone

-

10% Fetal Bovine Serum (FBS)

-

-

Sterile filter the complete medium.

2. Thawing of Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath.[10]

-

Decontaminate the outside of the vial with 70% ethanol.[10]

-

Transfer the cell suspension to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[11]

-

Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[12]

-

Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask.

-

Incubate at 37°C with 5% CO₂.

3. Subculturing (Passaging):

-

SCC-25 cells should be passaged when they reach 70-90% confluency.[11]

-

Aspirate the old medium from the flask.

-

Briefly rinse the cell layer with sterile PBS (without calcium and magnesium) to remove any residual serum.

-

Add 2.0 to 3.0 mL of pre-warmed Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 5-15 minutes, or until the cells detach.

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer an appropriate aliquot of the cell suspension to new culture flasks. A split ratio of 1:3 to 1:6 is typically recommended.

-

Incubate the new cultures at 37°C with 5% CO₂. Renew the medium every 2 to 3 days.

Data Presentation

| Parameter | Specification |

| Cell Line | SCC-25 |

| Origin | Human Tongue Squamous Cell Carcinoma |

| Morphology | Epithelial-like |

| Growth Properties | Adherent |

| Complete Medium | 1:1 DMEM/Ham's F12, 10% FBS, 400 ng/mL hydrocortisone, 2 mM L-glutamine |

| Subculture Ratio | 1:3 to 1:6 |

| Medium Renewal | Every 2-3 days |

| Incubation | 37°C, 5% CO₂ |

Section 3: Signaling Pathways in Manganese (Mn)-Induced Neurotoxicity

Manganese (Mn) is an essential trace element, but overexposure can lead to neurotoxicity, manifesting in a Parkinson's-like syndrome known as manganism.[13] Mn can disrupt several key signaling pathways within neuronal cells.[14][15][16][17]

Application Notes

Understanding the signaling pathways affected by manganese is crucial for developing therapeutic strategies for manganese-induced neurotoxicity. Key pathways involved include the insulin (B600854)/IGF signaling pathway, neuroinflammatory pathways, and autophagy.[14][15][16]

Signaling Pathways

-

Insulin/IGF Signaling Pathway: Manganese can mimic the effects of insulin and activate the insulin/IGF signaling pathway.[14][15] This can lead to the activation of downstream effectors such as PI3K/Akt and MAPK.[14][15] While this pathway can have protective effects by reducing apoptosis, its dysregulation by manganese contributes to neurotoxicity.[14][16]

-

Neuroinflammatory Pathways: Manganese exposure can trigger neuroinflammation by activating several signaling pathways:

-

NF-κB Pathway: Manganese can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[15][16]

-

NLRP3 Inflammasome: Manganese can activate the NLRP3 inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[15]

-

cGAS-STING Pathway: This pathway, involved in sensing cytosolic DNA, can be activated by manganese, further contributing to the inflammatory response.[15][16]

-

JAK/STAT Pathway: Manganese can also activate the JAK/STAT pathway, which is involved in cytokine signaling and inflammation.[15][16]

-

-

Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. Manganese has a bidirectional effect on autophagy.[16] Dysregulation of autophagy by manganese can lead to the accumulation of damaged organelles and proteins, contributing to neuronal cell death.[14][15]

Signaling Pathway Diagram

Caption: Key signaling pathways involved in manganese-induced neurotoxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. books.rsc.org [books.rsc.org]

- 3. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. A new mouse esophageal cancer cell line (mEC25)‐derived pre‐clinical syngeneic tumor model for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. editxor.com [editxor.com]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Use of MN-25, a Selective Cannabinoid Receptor 2 (CB2) Agonist, in Animal Models of Inflammation

Disclaimer: There is currently no publicly available scientific literature detailing the specific use of MN-25 in animal models of inflammation. The following application notes and protocols are based on preclinical studies of other selective cannabinoid receptor 2 (CB2) agonists and are provided as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters outlined below should be optimized for this compound.

Introduction

This compound is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1][2][3][4] This makes selective CB2 agonists like this compound promising therapeutic candidates for a variety of inflammatory conditions. These application notes provide an overview of potential applications and detailed protocols for evaluating the anti-inflammatory efficacy of this compound in common preclinical animal models of inflammation.

Potential Applications in Animal Models

Based on the known function of the CB2 receptor and studies with other selective CB2 agonists, this compound is a candidate for investigation in a range of animal models of inflammatory diseases, including but not limited to:

-

Rheumatoid Arthritis: Collagen-induced arthritis (CIA) in mice is a widely used model to study the pathogenesis of rheumatoid arthritis and to evaluate novel therapeutic agents.[5]

-

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) in mice is the most commonly used animal model for human multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

-

Inflammatory Bowel Disease: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a model for inflammatory bowel disease, causing acute or chronic inflammation of the colon.

-

Acute Inflammation: Carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are common models to study acute inflammatory responses and the efficacy of anti-inflammatory compounds.

Data Presentation: Efficacy of Selective CB2 Agonists in Animal Models of Inflammation

The following table summarizes representative quantitative data from studies using selective CB2 agonists in various animal models of inflammation. This data can serve as a benchmark for designing experiments with this compound.

| Animal Model | Selective CB2 Agonist | Dosage and Route | Key Inflammatory Markers | Observed Effects | Reference |

| Collagen-Induced Arthritis (CIA) Mice | 4-quinolone-3-carboxamides CB2 agonist (4Q3C) | Not Specified | Severity of arthritis, histopathological findings, bone erosion, RANKL/OPG ratio, TNF-α, IL-1β, COX-2, iNOS | Significantly reduced severity of arthritis, decreased histopathological findings, and markedly reduced bone erosion. Prevented an increase in the RANKL/OPG ratio and inhibited the formation of osteoclasts. Lowered expression of pro-inflammatory markers. | [5] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | GW-405833 | Not Specified | Clinical manifestations of EAE, locomotor activity, serum levels of TNF-α and IL-1β | Significantly milder clinical manifestations of EAE and improved locomotor activity. Reversed serum levels of TNF-α and IL-1β to their normal levels. | [6] |

| LPS-Induced Inflammation in Human PBMCs | JT11 | In vitro | LPS-induced ERK1/2 and NF-kB-p65 phosphorylation, TNF-α, IL-1β, IL-6, and IL-8 release | Reduced LPS-induced phosphorylation of ERK1/2 and NF-kB-p65 and the release of pro-inflammatory cytokines. | [1][4] |

| TPA-Induced Ear Edema in Mice | OADP (Oleanolic acid derivative) | Topical | Ear edema | Reduction in ear edema. | [7] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

This compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or calipers

-

Male Wistar rats or Swiss albino mice

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.

Materials:

-

This compound

-

Vehicle

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6 mice

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Acclimatize mice for at least one week.

-

Administer this compound or vehicle (i.p. or p.o.) at desired doses.

-